2-ethyl-6-fluoro-2,3-dihydro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-ethyl-6-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12FN/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-4,6,9,12H,2,5H2,1H3 |
InChI Key |
CWQXIIWYNQLSHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(N1)C=C(C=C2)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of "2-ethyl-6-fluoro-2,3-dihydro-1H-indole" in solution. Through ¹H NMR, ¹³C NMR, and ancillary 2D experiments like COSY and HSQC, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and multiplicity of each hydrogen atom. For "this compound," specific resonances are anticipated. The aromatic protons will exhibit splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling. The proton on the nitrogen (N-H) will likely appear as a broad singlet. The protons of the dihydro-pyrrole ring and the ethyl group at the C2 position will present as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. Data from the related compound, 6-fluoro-3-methyl-1H-indole, shows aromatic protons in the range of δ 6.9-7.5 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The fluorine atom at the C6 position will induce a significant C-F coupling, splitting the C6 signal and influencing the chemical shifts of neighboring carbons. Based on data from similar fluorinated indoles, the carbon atom bonded to fluorine (C6) is expected to show a large one-bond coupling constant (¹JCF). rsc.org
Conformational Studies: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the through-space proximity of protons, offering insights into the preferred conformation of the five-membered dihydro-pyrrole ring and the orientation of the ethyl substituent. X-ray crystallographic analysis of related fluorinated indolines has shown that the introduction of fluorine can significantly impact the dihedral angles within the indoline (B122111) skeleton, an effect that can be corroborated with solution-state NMR studies. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and general chemical shift principles. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Couplings |
| N-H | 3.5 - 5.0 (broad s) | - | - |
| C2-H | 3.0 - 3.5 (m) | 55 - 65 | JHH |
| C3-H₂ | 2.8 - 3.2 (m) | 30 - 40 | JHH |
| C4-H | 7.0 - 7.2 (dd) | 120 - 130 | JHH, JHF |
| C5-H | 6.6 - 6.8 (dd) | 110 - 120 | JHH, JHF |
| C6 | - | 155 - 165 | ¹JCF |
| C7-H | 6.7 - 6.9 (dd) | 115 - 125 | JHH, JHF |
| C2-CH₂CH₃ | 1.5 - 1.8 (m) | 25 - 35 | JHH |
| C2-CH₂CH₃ | 0.8 - 1.1 (t) | 10 - 15 | JHH |
Mass Spectrometry for Molecular Weight Confirmation and Elucidation of Derivatization Products
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of "this compound" and for studying its fragmentation patterns. The molecular formula is C₁₀H₁₂FN, which corresponds to a monoisotopic mass of approximately 177.0954 Da.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and molecular formula of the compound. The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z 177.
Fragmentation Patterns: The fragmentation of the molecular ion in EI-MS can provide valuable structural information. For "this compound," characteristic fragmentation pathways would likely include:
Loss of the ethyl group: A significant fragment would be expected at m/z 148 ([M-C₂H₅]⁺), resulting from the cleavage of the C2-ethyl bond. This is a common fragmentation pathway for 2-alkyl indolines.
Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the dihydro-pyrrole ring can also occur.
Loss of H or HF: Smaller fragments resulting from the loss of a hydrogen atom or hydrogen fluoride (B91410) are also possible.
Analysis of derivatization products, for instance, N-acylated or N-alkylated derivatives, would show predictable mass shifts in their spectra, allowing for the confirmation of successful chemical modification.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₁₀H₁₂FN | - |
| Monoisotopic Mass | 177.0954 Da | HRMS |
| Nominal Mass | 177 Da | MS |
| Predicted M⁺ Peak | m/z 177 | EI-MS |
| Major Predicted Fragment | m/z 148 ([M-C₂H₅]⁺) | EI-MS |
X-ray Crystallography for Precise Determination of Solid-State Molecular Conformations and Packing
Single-crystal X-ray crystallography offers an unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and torsional angles. For "this compound," this technique would precisely define the conformation of the five-membered ring and the stereochemistry at the C2 chiral center.
Studies on related 2,3-dihydro-1H-indole ring systems have shown them to be nearly planar. nih.gov However, research on fluorinated indolines indicates that the incorporation of fluorine atoms can significantly alter the conformation of the indoline core, leading to changes in the dihedral angles of the five-membered ring. researchgate.net An X-ray structure of the title compound would likely reveal a slightly puckered envelope or twist conformation for the dihydro-pyrrole ring.
Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the N-H group and potential C-H···F or π–π stacking interactions. These packing motifs are crucial for understanding the solid-state properties of the material.
Vibrational Spectroscopy (e.g., FT-IR) in Characterizing Specific Functional Group Interactions
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of "this compound" would display characteristic absorption bands corresponding to its specific structural features.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | Medium-Strong |
| N-H Bend | 1500 - 1550 | Medium |
| C-F Stretch | 1200 - 1280 | Strong |
The precise position of the N-H stretching band can provide information about hydrogen bonding in the sample. A sharp band around 3400 cm⁻¹ would suggest a free N-H group, while a broader band at a lower wavenumber would indicate intermolecular hydrogen bonding.
Chiroptical Methods (e.g., CD Spectroscopy) for Stereochemical Assignments
The presence of a stereocenter at the C2 position, where the ethyl group is attached, means that "this compound" can exist as a pair of enantiomers (R and S). Chiroptical methods are essential for distinguishing between these enantiomers and assigning their absolute configuration. nih.gov
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. nih.gov Chiral molecules exhibit unique CD spectra with positive or negative bands (Cotton effects) that are characteristic of their three-dimensional structure. The CD spectrum of one enantiomer will be the mirror image of the other. By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a specific enantiomer can be determined. rsc.org This is a powerful, non-destructive method for stereochemical assignment in chiral molecules. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. nih.govscispace.com DFT methods are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties by solving the Schrödinger equation in an approximate manner. bhu.ac.inresearchgate.net For 2-ethyl-6-fluoro-2,3-dihydro-1H-indole, DFT calculations, often using a basis set like B3LYP/6-311++G*, would provide insights into its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density. nih.govscispace.com These calculations are crucial for understanding the molecule's intrinsic stability and for predicting its spectroscopic signatures (e.g., IR and UV-Vis spectra). researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Parameters
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The HOMO is the orbital most likely to donate electrons, representing nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character. bhu.ac.in
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These parameters provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Illustrative Data Table 1: Hypothetical Global Reactivity Parameters for this compound calculated via DFT.
| Parameter | Formula | Hypothetical Value | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |
| Ionization Potential (IP) | -EHOMO | 6.5 eV | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | 1.2 eV | The energy released when an electron is added. |
| Global Hardness (η) | (IP - EA) / 2 | 2.65 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | 0.189 eV⁻¹ | The reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | (IP + EA) / 2 | 3.85 eV | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Note: The values presented in this table are hypothetical and for illustrative purposes only, demonstrating the type of data generated from quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding drug design and optimization. msjonline.orgnih.gov
Development and Validation of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA) for Fluoro-Dihydroindole Analogs
QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. slideshare.netnih.gov
To build a 3D-QSAR model for a series of fluoro-dihydroindole analogs, the compounds would first be aligned based on a common structural scaffold.
CoMFA calculates the steric (shape) and electrostatic fields around the aligned molecules. It generates a model that indicates regions where bulky groups or specific charge distributions are favorable or unfavorable for biological activity. nih.govjmaterenvironsci.com
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. slideshare.net This often provides a more comprehensive picture of the structural requirements for activity. benthamdirect.com
The predictive power of these models is assessed through statistical validation, using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). eurjchem.commsjonline.org
Illustrative Data Table 2: Hypothetical Statistical Validation of a 3D-QSAR Model for Fluoro-Dihydroindole Analogs.
| Parameter | CoMFA Model | CoMSIA Model | Interpretation |
|---|---|---|---|
| Cross-Validated Coefficient (q²) | 0.65 | 0.72 | A measure of the model's internal predictive ability; values > 0.5 are considered good. |
| Non-Cross-Validated Coefficient (r²) | 0.94 | 0.96 | A measure of how well the model fits the training set data; higher values indicate a better fit. |
| Optimum Number of Components (ONC) | 5 | 6 | The number of principal components that yields the highest q² without overfitting. |
| Standard Error of Estimate (SEE) | 0.25 | 0.21 | A measure of the scatter of data points around the regression line. |
| F-statistic | 120.5 | 145.8 | Indicates the statistical significance of the model. |
| External Validation (r²pred) | 0.82 | 0.85 | A measure of the model's ability to predict the activity of an external test set of compounds. |
Note: This table contains hypothetical data to illustrate the statistical parameters used to validate QSAR models.
Application of Multivariate Statistical Analyses (e.g., PCA, MLR, ANN) in QSAR Studies
The development of a robust QSAR model relies on multivariate statistical methods to correlate molecular descriptors with biological activity. jocpr.com
Principal Component Analysis (PCA) is often used as a preliminary step to reduce the dimensionality of the descriptor data, identifying the principal variables that account for the most variance within the dataset.
Multiple Linear Regression (MLR) is a common method used to build a linear equation that relates the most significant descriptors to the biological activity. eurjchem.com
Artificial Neural Networks (ANN) are more complex, non-linear methods that can capture intricate relationships between descriptors and activity, which may be missed by linear models like MLR. eurekaselect.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to study how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein receptor. nih.govresearchgate.net
Prediction and Visualization of Ligand-Protein Interactions and Binding Modes
Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to a protein's active site. nih.gov This method uses scoring functions to estimate the binding affinity (e.g., in kcal/mol), helping to rank potential drug candidates. msjonline.orgnih.gov Docking studies would allow for the visualization of key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—between this compound and the amino acid residues of a target protein. nih.gov
Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. frontiersin.orgmdpi.com Starting from the docked pose, an MD simulation calculates the atomic movements of the system, allowing researchers to assess the stability of the predicted binding mode and analyze conformational changes in both the ligand and the protein. nih.govpolimi.it
Illustrative Data Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target.
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki, predicted) | 250 nM |
| Interacting Residues | Tyr122, Ser245, Phe340, Leu343, Arg350 |
| Hydrogen Bonds | N-H of indole (B1671886) with backbone C=O of Ser245 (Distance: 2.9 Å) |
| Hydrophobic Interactions | Ethyl group with Leu343; Phenyl ring with Phe340 |
| Pi-Stacking Interaction | Fluoro-phenyl ring with Tyr122 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.
Exploration of Conformational Flexibility and Molecular Shape Contributions to Activity
The biological function of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, computational methods are employed to explore the landscape of its possible conformations and to understand how its shape influences its interactions with biological targets.
The 2,3-dihydro-1H-indole core, also known as an indoline (B122111) ring system, is a key structural feature. While the aromatic portion of the ring system is largely planar, the five-membered dihydro-indole ring is not. It can adopt various puckered conformations, often described as envelope or twist forms. The specific conformation adopted can be influenced by the nature and position of its substituents. In the case of this compound, the ethyl group at the C2 position plays a significant role in determining the preferred ring pucker.
Conformational analysis studies, typically performed using molecular mechanics or quantum mechanics methods, can identify the low-energy conformations of the molecule. These studies reveal that the ethyl group can exist in different staggered orientations relative to the indoline ring, each corresponding to a distinct energy minimum. The relative populations of these conformers at physiological temperatures can be estimated using the Boltzmann distribution, providing a picture of the dynamic conformational ensemble of the molecule.
In Silico Prediction of Key Molecular Descriptors and Pharmacokinetic Parameters
In silico methods are invaluable for predicting the physicochemical properties and pharmacokinetic profiles of drug candidates at an early stage of development. For this compound, a range of molecular descriptors and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters can be calculated using various computational models. These predictions help in assessing the druglikeness of the compound and in identifying potential liabilities.
A variety of molecular descriptors can be calculated to characterize the molecule's properties. These include topological descriptors, which are based on the 2D representation of the molecule, and 3D descriptors, which depend on the 3D conformation. Important descriptors include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. These descriptors are often used to evaluate compliance with druglikeness rules, such as Lipinski's rule of five.
Pharmacokinetic parameters are crucial for determining how a drug is processed by the body. In silico models can predict key ADME properties. For instance, models based on quantitative structure-property relationships (QSPR) can estimate a compound's solubility, permeability across biological membranes (such as the intestinal wall and the blood-brain barrier), and its potential to be a substrate or inhibitor of metabolic enzymes like the cytochrome P450 family.
The following tables present computationally predicted molecular descriptors and pharmacokinetic parameters for this compound. It is important to note that these are theoretical predictions and may differ from experimental values.
Table 1: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value |
| Molecular Formula | C10H12FN |
| Molecular Weight | 165.21 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 12.03 Ų |
Table 2: Predicted Pharmacokinetic Parameters (ADME) for this compound
| Parameter | Prediction |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeation | Yes |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Human Oral Bioavailability | >80% |
These in silico predictions provide a valuable preliminary assessment of the properties of this compound. However, experimental validation is essential to confirm these findings and to fully characterize the compound's behavior.
Structure Activity Relationship Sar Investigations of 2 Ethyl 6 Fluoro 2,3 Dihydro 1h Indole and Its Derivatives
Comprehensive Analysis of Substituent Effects on the Dihydroindole Core
The biological profile of a molecule is intricately linked to the nature and position of its substituents. For the 2-ethyl-6-fluoro-2,3-dihydro-1H-indole scaffold, the ethyl group at the C2 position, the fluorine atom at the C6 position, and potential modifications at the N1 nitrogen and other ring positions are critical determinants of its activity.
Role of the C2-Ethyl Group in Modulating Biological Activity and Receptor Selectivity
The C2 position of the dihydroindole ring is a key site for introducing structural diversity. The presence of an ethyl group at this position has several important implications for SAR:
Steric Influence and Hydrophobic Interactions: The ethyl group provides specific steric bulk that can be crucial for fitting into a receptor's binding pocket. This alkyl substituent enhances the lipophilicity of the molecule, which can facilitate hydrophobic interactions with nonpolar amino acid residues within a target protein. The size and orientation of the C2-ethyl group can therefore directly influence binding affinity and selectivity.
Conformational Rigidity: Substitution at the C2 position can influence the conformational preference of the five-membered ring. An ethyl group can restrict the ring's flexibility, locking it into a specific conformation that may be more favorable for binding to a particular receptor subtype.
Metabolic Stability: The presence of an alkyl group at C2 can sterically hinder metabolic enzymes, potentially blocking or slowing down metabolic pathways such as N-dealkylation or aromatic hydroxylation, thereby increasing the molecule's half-life.
In studies of related heterocyclic compounds, the introduction of small alkyl groups like ethyl has been shown to fine-tune potency. For instance, in one study on indole-chalcone derivatives, an α-ethyl group resulted in a twofold change in the half-maximal inhibitory concentration (GI₅₀), highlighting the sensitivity of biological activity to substitution near the heterocyclic core acs.org.
Crucial Contribution of the C6-Fluorine Atom to Binding Affinity, Potency, and Selectivity
Fluorine has become a cornerstone of modern drug design due to its unique electronic properties and small size. nih.gov The placement of a fluorine atom at the C6 position of the dihydroindole ring is a strategic choice that can profoundly impact the molecule's biological profile. chemimpex.com
Enhanced Binding Affinity: Fluorine is the most electronegative element and can act as a hydrogen bond acceptor. nih.gov This allows it to form strong hydrogen bonds or other electrostatic interactions with complementary residues in a receptor's active site, thereby increasing binding affinity and potency.
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically susceptible position, such as the C6 position of the aromatic ring, can block oxidative metabolism by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer duration of action. researchgate.net
Research on related indole (B1671886) structures has demonstrated the positive impact of fluorine substitution. For example, in a series of indole-chalcones, compounds with a 6-fluoro group exhibited high cytotoxic activity against cancer cell lines, with GI₅₀ values in the single-digit nanomolar range. acs.org This underscores the significant contribution of fluorine to potency.
Table 1: Illustrative SAR Data on Halogen Substitution in Indole Derivatives (Data based on analogous indole-chalcone compounds to demonstrate the principle of halogen substitution effects) acs.org
| Compound | Substitution on Indole Ring | Activity (GI₅₀) |
| 11 | 5-Methyl | 30 nM |
| 12 | 6-Methyl | 24 nM |
| 14 | 5-Fluoro | 7 nM |
| 15 | 6-Fluoro | 6 nM |
This interactive table demonstrates that replacing a methyl group with a more electronegative fluorine atom at positions 5 or 6 can significantly enhance biological potency.
Effects of Substitutions at Nitrogen (N1) and Other Ring Positions (e.g., C5, C7) on SAR
The N1 position and the remaining aromatic positions (C4, C5, C7) of the dihydroindole core offer further opportunities for SAR exploration.
N1 Substitutions: The nitrogen atom of the dihydroindole ring is a common site for modification. Alkylation or acylation at N1 can introduce a wide variety of functional groups that can act as key recognition elements for target binding, extend into new regions of the binding pocket, or modulate the molecule's physicochemical properties. researchgate.netnih.gov For example, introducing polar groups can enhance solubility, while larger, lipophilic groups can increase affinity for hydrophobic targets.
C5 and C7 Substitutions: Modifying other positions on the aromatic ring can fine-tune the electronic properties and steric profile of the scaffold. For instance, adding electron-withdrawing or electron-donating groups at C5 or C7 can alter the reactivity and binding characteristics of the entire molecule. Studies on related indole derivatives have shown that substitutions at these positions can significantly impact biological activity. acs.orgnih.gov
Stereochemical Influences on Activity Profiles and Enantioselective Synthesis for SAR Studies
The presence of a substituent at the C2 position of the 2,3-dihydro-1H-indole ring renders this carbon a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-2-ethyl-6-fluoro-2,3-dihydro-1H-indole and (S)-2-ethyl-6-fluoro-2,3-dihydro-1H-indole.
Stereochemistry is known to play a pivotal role in biological activity, as biological macromolecules like receptors and enzymes are themselves chiral. nih.gov The two enantiomers of a chiral drug can exhibit significant differences in their potency, efficacy, and toxicity. One enantiomer (the eutomer) may fit perfectly into the binding site of a target, while the other (the distomer) may have a much lower affinity or may even interact with a different target altogether, potentially leading to off-target effects.
Therefore, for a thorough SAR investigation, it is essential to synthesize and evaluate each enantiomer separately. This requires the use of enantioselective synthesis methods to produce the (R) and (S) isomers in high enantiomeric purity. Such studies allow for a precise understanding of the optimal three-dimensional arrangement of substituents required for a desired biological effect and can lead to the development of more potent and selective therapeutic agents. nih.gov
Design and Synthesis of Side-Chain and Linker Modified Analogs for SAR Elucidation
To fully explore the chemical space around the this compound scaffold, medicinal chemists often design and synthesize analogs with modified side-chains and linkers, typically attached at the N1 position. This strategy is crucial for optimizing a lead compound's properties.
The general approach involves:
Selection of a Core Scaffold: Starting with the this compound core.
Introduction of a Linker: A flexible or rigid linker (e.g., an alkyl chain, an ether, or an amide) is attached to the N1 nitrogen. The length and rigidity of the linker are varied to find the optimal distance and orientation for the side-chain to interact with the target.
Attachment of a Side-Chain: A diverse array of side-chains (pharmacophores) is appended to the linker. These can include various functional groups such as amines, carboxylic acids, aromatic rings, or other heterocyclic systems.
This systematic modification allows researchers to probe for additional binding interactions, improve pharmacokinetic properties like solubility and metabolic stability, and enhance target selectivity. nih.govmdpi.com The insights gained from these analogs are invaluable for elucidating the complete SAR profile and for designing molecules with improved therapeutic potential.
Comparative SAR Studies: Dihydroindole vs. Aromatic Indole Scaffolds in Biological Contexts
The indole scaffold is one of the most important heterocycles in drug discovery, found in numerous natural products and synthetic drugs. mdpi.comresearchgate.net The 2,3-dihydro-1H-indole (indoline) scaffold can be considered a saturated analog of indole. The key structural difference is the saturation of the C2-C3 bond, which transforms the planar, aromatic pyrrole ring of indole into a non-planar, puckered pyrrolidine ring in dihydroindole.
This seemingly small change has profound consequences for SAR:
Three-Dimensionality: The non-planar nature of the dihydroindole scaffold provides a distinct three-dimensional arrangement of substituents. This 3D structure can lead to more specific and higher-affinity interactions with biological targets compared to the flat indole ring, which primarily engages in planar stacking interactions.
Electronic Properties: The dihydroindole core is less electron-rich than the aromatic indole core. This alters its reactivity and its potential for forming electronic interactions (e.g., π-π stacking) with target proteins.
Physicochemical Properties: Dihydroindoles generally have different physicochemical properties, including increased solubility and a different metabolic profile, compared to their indole counterparts.
Synthetic Accessibility: Dihydroindoles can be synthesized by the reduction of corresponding indoles, providing a straightforward way to access this scaffold and compare it directly with its aromatic precursor in biological assays. nih.govmdpi.com
By synthesizing and testing matched pairs of indole and dihydroindole derivatives, researchers can directly assess the impact of scaffold saturation on biological activity. This comparative approach helps to determine whether the planarity of the indole or the three-dimensionality of the dihydroindole is more favorable for a given biological target, providing critical guidance for future drug design. nih.govresearchgate.net
Derivatization Strategies for 2 Ethyl 6 Fluoro 2,3 Dihydro 1h Indole As a Versatile Synthetic Intermediate
Functionalization at the Nitrogen Atom (N1) for Enhanced Property Modulation
The secondary amine at the N1 position of the 2-ethyl-6-fluoro-2,3-dihydro-1H-indole core is a prime site for initial functionalization. Modification at this position can profoundly impact the compound's steric and electronic characteristics, as well as its solubility and ability to participate in hydrogen bonding.
Standard N-alkylation reactions can be employed to introduce a variety of alkyl groups. These reactions typically involve deprotonation of the nitrogen with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide. To avoid undesired side reactions, particularly during subsequent derivatization steps at other positions, the nitrogen is often protected. nih.govmdpi.com The tert-butyloxycarbonyl (Boc) group is a common choice for protection, introduced using di-tert-butyl dicarbonate (Boc₂O), which can be readily removed under acidic conditions. nih.govmdpi.com
N-acylation and N-sulfonylation are other key strategies to modify the scaffold. Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. These modifications convert the hydrogen bond-donating N-H group into a hydrogen bond-accepting carbonyl or sulfonyl group, which can drastically alter the molecule's interaction with biological targets. Furthermore, N-arylation, typically achieved through palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the structural diversity and potential applications of the resulting derivatives.
| Reaction Type | Typical Reagents | Functional Group Introduced | Purpose/Effect |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | -Alkyl (e.g., -CH₃) | Increases lipophilicity; blocks H-bond donation. |
| N-Acylation (Protection) | Di-tert-butyl dicarbonate (Boc₂O) | -Boc | Protects the nitrogen for subsequent reactions; removable. nih.govmdpi.com |
| N-Acylation (Modulation) | Acyl chloride (e.g., CH₃COCl), Base | -C(O)Alkyl | Introduces H-bond acceptor; modulates electronic properties. |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base | -SO₂Ar (e.g., -Tosyl) | Adds bulky, electron-withdrawing group; alters conformation. |
| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | -Aryl | Introduces aromatic systems for π-stacking; expands scaffold. |
Introduction of Diverse Moieties via Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., C3, C5, C7)
Beyond the nitrogen atom, the carbon framework of the this compound scaffold offers multiple sites for derivatization. The positions C3, C5, and C7 are particularly accessible for introducing a wide range of functional groups through various bond-forming reactions.
Functionalization at the C3 Position: The C3 position, adjacent to the nitrogen atom, is activated towards certain transformations. While less nucleophilic than the C3 position of an indole (B1671886), it can be functionalized. A common strategy involves prior halogenation, such as bromination, to create a synthetic handle for subsequent cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) are powerful tools for installing diverse carbon-based substituents at this position. wikipedia.org This approach allows for the systematic introduction of aryl, alkynyl, alkenyl, and alkyl groups, respectively.
Functionalization at the Aromatic Ring (C5 and C7): The benzene (B151609) portion of the indoline (B122111) ring is amenable to electrophilic aromatic substitution. The existing substituents—the fluorine at C6 and the fused pyrrolidine ring—direct incoming electrophiles. The fluorine atom is an ortho-, para-directing deactivator, while the alkylamino part of the ring is an ortho-, para-directing activator. This interplay guides the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation, primarily towards the C5 and C7 positions.
For more controlled functionalization, directed ortho-metalation (DoM) can be employed. This requires the N1 position to be protected with a directing group (e.g., pivaloyl or carbamate). Treatment with a strong base like n-butyllithium selectively deprotonates the C7 position, creating a nucleophilic lithium species that can react with a wide array of electrophiles to introduce substituents with high regioselectivity.
| Position | Reaction Type | Typical Reagents | Example Moiety Introduced |
|---|---|---|---|
| C3 | Suzuki-Miyaura Coupling (post-halogenation) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Phenyl, Pyridyl |
| C3 | Sonogashira Coupling (post-halogenation) | Terminal alkyne, Pd/Cu catalyst | -C≡C-Ph |
| C5/C7 | Nitration | HNO₃, H₂SO₄ | -NO₂ |
| C5/C7 | Halogenation | N-Bromosuccinimide (NBS) | -Br |
| C7 | Directed ortho-Metalation (DoM) | 1. n-BuLi (with N-directing group) 2. Electrophile (e.g., CO₂) | -COOH |
Strategies for Scaffold Diversification and Library Synthesis
The this compound core is an excellent starting point for generating libraries of structurally diverse molecules for screening purposes. nih.gov Divergent synthetic strategies, where a common intermediate is elaborated into a wide range of distinct scaffolds, are particularly powerful.
One key approach is the use of cycloaddition reactions to construct fused polycyclic systems. researchgate.net For instance, functional groups introduced at the C3 or C7 positions can act as dienophiles or dienes in Diels-Alder reactions, leading to complex, rigid structures. Similarly, [3+2] cycloadditions with azides or nitrones can be used to build additional five-membered heterocyclic rings.
Multicomponent reactions (MCRs) offer an efficient route to molecular complexity and library generation in a single step. acs.org By reacting the indoline scaffold (or a pre-functionalized derivative) with two or more other reactants, it is possible to rapidly assemble elaborate molecular architectures. For example, an amino group introduced on the aromatic ring could participate in a Ugi or Passerini reaction.
Biomimetic synthesis strategies, which draw inspiration from biosynthetic pathways, can also be applied to generate natural product-like libraries from the indoline core. nih.gov These approaches often involve cascading reactions that can lead to significant increases in molecular complexity. By combining these strategies, large and diverse libraries of compounds can be synthesized around the this compound scaffold. nih.gov
Controlled Oligomerization and Supramolecular Assembly Approaches
While the saturated 2,3-bond in the dihydroindole scaffold prevents the acid-catalyzed oligomerization pathways common to indoles, other methods for controlled assembly can be envisioned. nih.govnih.gov Oxidative coupling reactions could potentially link two indoline units, for example, through a C7-C7' bond, to form dimers.
More precise control over assembly can be achieved through supramolecular chemistry. The N-H group of the indoline can act as a hydrogen bond donor, while the fluorine atom and the nitrogen lone pair can act as hydrogen bond acceptors. By introducing complementary functional groups onto the scaffold, defined, non-covalent assemblies can be formed. For instance, derivatization with a pyrazole moiety, as has been shown for other indole hybrids, could lead to the formation of predictable dimers, tetramers, or even helical chains in the solid state through N-H···N hydrogen bonds. rsc.org The design of such systems allows for the construction of organized molecular architectures with potentially novel material or photophysical properties.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Sustainable Synthesis of Fluoro-Dihydroindole Derivatives
The synthesis of indole (B1671886) derivatives has traditionally relied on methods that may involve harsh conditions or environmentally challenging reagents. nih.gov Future research should prioritize the development of sustainable and efficient synthetic routes for 2-ethyl-6-fluoro-2,3-dihydro-1H-indole and related compounds. This aligns with the growing importance of green chemistry in pharmaceutical production.
Key areas of focus could include:
Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages. nih.gov Flow reactors allow for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste. nih.gov A potential route could involve the catalytic hydrogenation of the corresponding indole precursor in a flow system, such as an H-cube, which has proven effective for similar transformations. nih.gov
Novel Catalysis: Research into new catalytic systems can reduce reliance on stoichiometric reagents. This includes exploring biocatalysis or earth-abundant metal catalysts for key reaction steps. For instance, adapting methods like the Fischer indole synthesis to use recyclable solid acid catalysts could present a greener alternative. nih.gov
Eco-Friendly Solvents: The investigation of benign solvent systems, such as water, ionic liquids, or supercritical fluids, can drastically reduce the environmental footprint of the synthesis. semanticscholar.org Ultrasound-assisted synthesis in aqueous media is one such green technique that has been successfully applied to other heterocyclic compounds. semanticscholar.org
| Synthesis Approach | Traditional Method | Potential Green Chemistry Alternative |
| Reaction Setup | Batch processing | Continuous flow reactors (e.g., microchannel reactors) rsc.org |
| Catalysts | Stoichiometric Lewis or Brønsted acids nih.gov | Recyclable solid acids, biocatalysts |
| Solvents | Volatile organic compounds (e.g., toluene) | Water, ionic liquids, supercritical CO2 semanticscholar.org |
| Energy Input | High-temperature heating | Visible-light photocatalysis, ultrasound, microwave irradiation semanticscholar.orgrsc.org |
Integration of Advanced Artificial Intelligence and Machine Learning in Computational Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can accelerate the research and development process by predicting molecular properties, optimizing synthetic routes, and designing novel compounds with desired characteristics.
Future computational research on this compound should involve:
Predictive Modeling: Developing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. By training neural networks on datasets of existing indole compounds, researchers can prioritize the synthesis of molecules with more favorable profiles. nih.govresearchgate.net
De Novo Design: Employing generative AI models to design novel fluoro-dihydroindole derivatives tailored to specific biological targets. nih.gov These algorithms can explore a vast chemical space to propose structures with high predicted binding affinity and specificity, moving beyond traditional structure-activity relationship (SAR) studies. nih.gov
Reaction Optimization: Using ML algorithms to analyze complex reaction data and predict optimal conditions for synthesis. This can minimize the number of experiments needed, saving time and resources while improving yield and purity. researchgate.net The integration of AI with automated synthesis platforms, creating "self-driving laboratories," represents a significant future avenue. researchgate.net
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While the indole scaffold is prevalent in many approved drugs, the specific biological activities of this compound are not extensively characterized. nih.gov A crucial area for future research is the systematic exploration of its potential therapeutic applications by identifying and validating its biological targets.
Key research initiatives should include:
Broad-Spectrum Screening: Performing high-throughput screening against diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Indole derivatives have previously shown activity as kinase inhibitors targeting proteins like EGFR and VEGFR, which are implicated in cancer. nih.gov
Target Identification: Utilizing advanced chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and photoaffinity labeling, to identify the specific molecular binding partners of the compound within cells.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. For example, if the compound shows antiproliferative effects, research should determine if it induces apoptosis, cell cycle arrest, or other cellular responses. acs.org Preliminary studies on related fluorinated isoindolinones have suggested potential anticancer and antiviral properties, which could be avenues of exploration.
| Potential Target Class | Examples | Therapeutic Area Relevance |
| Protein Kinases | EGFR, BRAFV600E, VEGFR-2 nih.gov | Oncology nih.gov |
| Central Nervous System Receptors | Serotonin receptors, dopamine (B1211576) receptors | Neurological Disorders chemimpex.com |
| Enzymes | Monoamine oxidase (MAO), Cyclooxygenase (COX) | Depression, Inflammation |
| Viral Proteins | Reverse transcriptase, Protease | Infectious Diseases nih.gov |
Multidisciplinary Research Collaborations for Comprehensive Compound Characterization and Application
To fully exploit the potential of this compound, a siloed research approach will be insufficient. Future progress will depend on fostering robust, multidisciplinary collaborations that bring together experts from various scientific fields.
Essential collaborations would include:
Synthetic and Computational Chemists: Synthetic chemists can create novel derivatives, while computational chemists use AI/ML to guide their design and predict their properties, creating an efficient design-synthesize-test cycle. arxiv.org
Pharmacologists and Structural Biologists: Pharmacologists can assess the biological activity of new compounds, while structural biologists can determine the 3D structure of the compound bound to its target protein. This information provides critical insights for further structure-based drug design.
Material Scientists and Chemical Engineers: Beyond pharmaceuticals, the unique electronic properties imparted by the fluoro-indole core could be of interest in materials science for the development of organic electronics or agrochemicals. chemimpex.com Collaboration with chemical engineers is also vital for scaling up sustainable synthesis processes developed in the lab. researchgate.net
By pursuing these interconnected research avenues, the scientific community can systematically uncover the properties, activities, and potential applications of this compound, transforming it from a mere chemical entity into a valuable tool for science and technology.
Q & A
Q. What are the common synthetic routes for 2-ethyl-6-fluoro-2,3-dihydro-1H-indole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves two key steps: (1) reduction of a pre-functionalized indole derivative to form the dihydroindole scaffold and (2) fluorination at the 6-position. For example, sodium borohydride (NaBH₄) in acetic acid (AcOH) can reduce a carbonyl group to generate the 2,3-dihydro structure, as demonstrated in the synthesis of tert-butyl-substituted analogs . Fluorination may employ electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature.
- Critical Factors :
- Choice of reductant (e.g., NaBH₄ vs. catalytic hydrogenation) affects stereochemistry and byproduct formation.
- Solvent polarity and temperature during fluorination influence regioselectivity.
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer : ¹H NMR analysis should reveal:
- A singlet for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂).
- A doublet of doublets for the 6-fluoro substituent (δ ~6.5–7.0 ppm, coupling).
- Absence of aromatic protons at the 2,3-positions confirms dihydroindole formation. ¹³C NMR should show a signal for the fluorinated carbon (δ ~160 ppm, ~240 Hz) .
- Purity Check : Integration ratios and absence of extraneous peaks in DEPT-135 or HSQC spectra.
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELXL address refinement issues?
- Methodological Answer : Challenges include disordered ethyl/fluoro groups and twinning due to flexible substituents. SHELXL (via the TWIN and AFIX commands) can model disorder by partitioning electron density and refining occupancy ratios. For twinned data (e.g., inversion twins in compound II in ), the HKLF 5 format in SHELXL enables merging of twin domains .
- Example Workflow :
Collect high-resolution data (≤ 0.8 Å) to resolve fluorine positions.
Use PLATON to detect twinning and calculate Hooft parameters.
Refine with restraints for C-F bond lengths (1.32–1.38 Å) and anisotropic displacement parameters.
Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer : The electron-withdrawing fluoro group deactivates the aromatic ring, directing electrophiles (e.g., nitration, halogenation) to the 4-position (para to fluorine). For example, nitration with KNO₃/H₂SO₄ at 0°C favors 4-nitro derivatives, as seen in tert-butyl-dihydroindole nitration (32% yield over two steps) .
- Key Variables :
- Temperature: Lower temperatures reduce competing side reactions.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance electrophile stability.
Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate:
- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Validation : Compare computed NMR chemical shifts (via GIAO method) with experimental data. For example, deviations >1 ppm may indicate solvation effects or conformational flexibility .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from implicit solvent models in DFT vs. explicit solvation in experiments. To address this:
Re-optimize the geometry using a solvation model (e.g., PCM for DMSO or CDCl₃).
Perform molecular dynamics (MD) simulations to account for conformational averaging.
Validate with 2D NMR (e.g., NOESY) to confirm dominant conformers .
- Example : A 0.5 ppm deviation in ¹H NMR may indicate gauche/anti conformers of the ethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
